Pentafluoroethyl butanoate
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Overview
Description
Pentafluoroethyl butanoate is an ester compound characterized by the presence of a pentafluoroethyl group attached to a butanoate moiety. Esters are known for their pleasant odors and are often used in flavorings and fragrances. The unique structure of this compound, with its fluorinated alkyl group, imparts distinct chemical properties that make it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoroethyl butanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. The general reaction involves the reaction of pentafluoroethanol with butanoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of pentafluoroethane as a starting material. Pentafluoroethane can be converted to a pentafluoroethyl anion in a general-purpose solvent, which then reacts with a carbonyl compound to form the desired ester .
Chemical Reactions Analysis
Types of Reactions
Pentafluoroethyl butanoate, like other esters, undergoes several types of chemical reactions:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a new ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used to facilitate the exchange of alkoxy groups.
Major Products Formed
Hydrolysis: Pentafluoroethanol and butanoic acid.
Reduction: Pentafluoroethanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Pentafluoroethyl butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce pentafluoroethyl groups into molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of pentafluoroethyl butanoate involves its hydrolysis to pentafluoroethanol and butanoic acid. Pentafluoroethanol can interact with various molecular targets, including enzymes and receptors, affecting cellular processes. Butanoic acid, a short-chain fatty acid, is known to influence gut health and has anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: An ester with a similar structure but without the fluorinated alkyl group.
Methyl butanoate: Another ester with a shorter alkyl chain.
Pentafluoroethyl acetate: An ester with a different acid moiety but the same fluorinated alkyl group
Uniqueness
Pentafluoroethyl butanoate is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated esters. This makes it valuable in applications requiring high-performance materials and reagents .
Properties
IUPAC Name |
1,1,2,2,2-pentafluoroethyl butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O2/c1-2-3-4(12)13-6(10,11)5(7,8)9/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLFQAYYPZGMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60813815 |
Source
|
Record name | Pentafluoroethyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60813815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61799-70-0 |
Source
|
Record name | Pentafluoroethyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60813815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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